3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid
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Description
The compound “3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid” is a complex organic molecule. It contains an indene group, which is a polycyclic hydrocarbon, attached to a pentanoic acid group with a methyl group on the fourth carbon .
Molecular Structure Analysis
The molecular structure of this compound would consist of a fused six-membered benzene ring and a five-membered cyclopentene ring (forming the indene group), attached to a pentanoic acid group with a methyl group on the fourth carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it would likely be soluble in organic solvents due to the presence of the indene group. The presence of the carboxylic acid group could also allow it to form hydrogen bonds .Safety and Hazards
Mechanism of Action
Target of Action
A related compound, caprylic acid, has been found to bind toSerine hydroxymethyl transferase . This enzyme plays a crucial role in the one-carbon metabolic pathway, which is essential for DNA synthesis and repair, as well as the synthesis of amino acids and other biomolecules .
Mode of Action
It can be inferred that the compound may interact with its target enzyme, potentially altering its activity and affecting the biochemical pathways it is involved in .
Biochemical Pathways
Given the potential target of this compound, it may affect theone-carbon metabolic pathway . This pathway is crucial for various cellular processes, including DNA synthesis and repair, and the synthesis of amino acids and other biomolecules .
Result of Action
Based on its potential target, it can be inferred that the compound may have significant effects on cellular metabolism and dna synthesis .
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-10(2)14(9-15(16)17)13-7-6-11-4-3-5-12(11)8-13/h6-8,10,14H,3-5,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYZJFXVXGDICZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC2=C(CCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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